molecular formula C14H13ClO3 B10858535 Lonaprofen CAS No. 75186-77-5

Lonaprofen

Cat. No.: B10858535
CAS No.: 75186-77-5
M. Wt: 264.70 g/mol
InChI Key: QMDJJUBPSFSPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lonaprofen is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. . This compound is used primarily for the treatment of pain and inflammation associated with various conditions such as arthritis and postoperative pain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lonaprofen involves the esterification of 2-[(1-chloro-2-naphthyl)oxy]propionic acid. The process typically includes the reaction of 1-chloro-2-naphthol with propionic acid in the presence of a suitable catalyst to form the ester . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Lonaprofen undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Lonaprofen has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in the study of esterification and substitution reactions.

    Biology: Investigated for its effects on cellular inflammation and pain pathways.

    Medicine: Applied in the development of new analgesic and anti-inflammatory therapies.

    Industry: Utilized in the formulation of pharmaceutical products for pain management.

Mechanism of Action

Lonaprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . Prostaglandins are mediators of pain and inflammation. By inhibiting COX enzymes, this compound reduces the production of these mediators, thereby alleviating pain and inflammation. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathways .

Comparison with Similar Compounds

    Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.

    Naproxen: Known for its longer duration of action compared to other NSAIDs.

    Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.

Comparison: Lonaprofen is unique in its specific chemical structure, which allows for different pharmacokinetic and pharmacodynamic profiles compared to other NSAIDs. Its ester form provides distinct advantages in terms of absorption and metabolism .

Properties

CAS No.

75186-77-5

Molecular Formula

C14H13ClO3

Molecular Weight

264.70 g/mol

IUPAC Name

methyl 2-(1-chloronaphthalen-2-yl)oxypropanoate

InChI

InChI=1S/C14H13ClO3/c1-9(14(16)17-2)18-12-8-7-10-5-3-4-6-11(10)13(12)15/h3-9H,1-2H3

InChI Key

QMDJJUBPSFSPCR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=C(C2=CC=CC=C2C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.